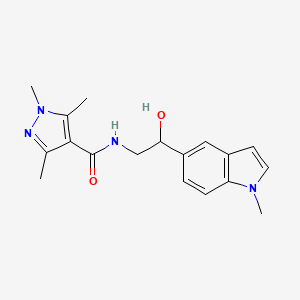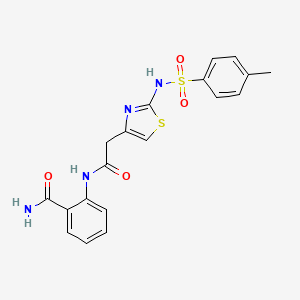
6-(Trifluoromethoxy)pyridin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(Trifluoromethoxy)pyridin-3-amine dihydrochloride” is a chemical compound with the formula C6H5F3N2O・2HCl . It is used in various research and development applications .
Molecular Structure Analysis
The molecular weight of “this compound” is 251.03 . The InChI code for this compound is 1S/C6H5F3N2O/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H,10H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Lanthanide Podates Synthesis : Renaud et al. (1999) explored the synthesis of lanthanide podates using unsymmetrical tridentate pyridine-2,6-dicarboxamide binding units, connected to a tris(2-(N-methyl)aminoethyl)amine tripod. This research contributes to the understanding of lanthanide complex formation and stability, which is crucial in various applications including catalysis and material science (Renaud et al., 1999).
Catalytic Applications : Karimian and Tajik (2014) reported a green and efficient method for the N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate as a catalyst. This work highlights the role of such compounds in facilitating chemical reactions, which is vital in pharmaceutical and industrial chemistry (Karimian & Tajik, 2014).
Gas Separation Applications : Fang, Kita, and Okamoto (2000) investigated the use of hyperbranched polyimides, prepared by polymerization of a triamine monomer with dianhydride monomers, for gas separation. The involvement of pyridine derivatives in the synthesis of these polymers is crucial for developing materials with specific gas permeability and selectivity (Fang, Kita, & Okamoto, 2000).
Ruthenium Complexes for Proton-Coupled Electron Transfer : Kojima, Hayashi, and Matsuda (2004) synthesized Ruthenium(II) complexes using tris(2-pyridylemthyl)amine derivatives. These complexes are significant for their potential in proton-coupled electron transfer, a process that is fundamental in various chemical and biological systems (Kojima, Hayashi, & Matsuda, 2004).
Valence Tautomerism in Cobalt-Dioxolene Complexes : Gransbury et al. (2019) conducted a density functional theory (DFT) study on cobalt-dioxolene complexes, predicting the occurrence of valence tautomerism. This research is crucial in understanding the electronic properties of metal complexes and their potential applications in materials science (Gransbury et al., 2019).
Safety and Hazards
The safety data sheet for this compound indicates that it may cause skin and eye irritation . In case of inhalation, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell .
特性
IUPAC Name |
6-(trifluoromethoxy)pyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-2-1-4(10)3-11-5;;/h1-3H,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPRHWSBBJLFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OC(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929939.png)

![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2929941.png)

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)
![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2929946.png)
![N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2929947.png)

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)

![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)

